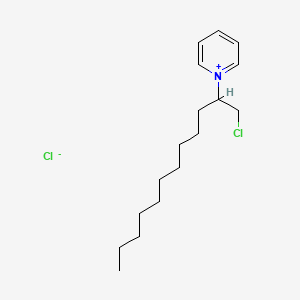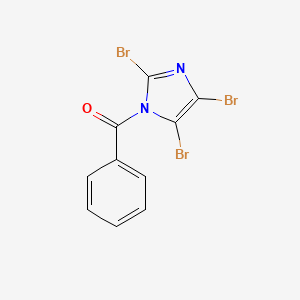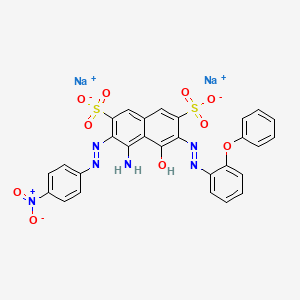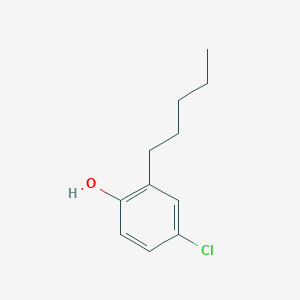![molecular formula C11H20O2 B14728984 2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane CAS No. 5406-45-1](/img/structure/B14728984.png)
2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,8-Trimethyl-1,4-dioxaspiro[45]decane is a chemical compound characterized by its unique spiro structure, which includes a dioxaspirodecane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane typically involves the condensation of appropriate aldehydes and ketones with diols under acidic conditions. One common method involves the reaction of a methyl-substituted cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound . The reaction is usually carried out at room temperature, and the product can be purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound may be used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its spiro structure allows it to fit into specific binding sites on proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Similar in structure but lacks the methyl substitutions.
2,2-Pentamethylene-1,3-dioxolane: Another spiro compound with different ring sizes and substitutions.
Uniqueness
2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5406-45-1 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2,3,8-trimethyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H20O2/c1-8-4-6-11(7-5-8)12-9(2)10(3)13-11/h8-10H,4-7H2,1-3H3 |
Clé InChI |
HRKSYKPUURBUCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CC1)OC(C(O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



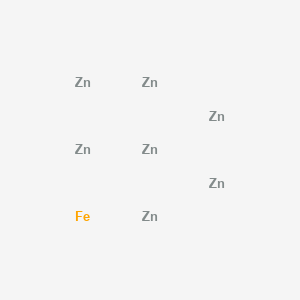
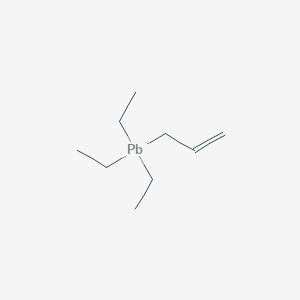
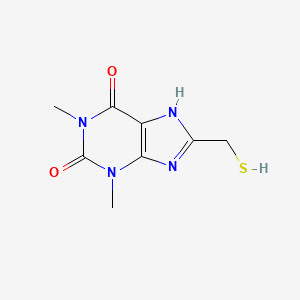
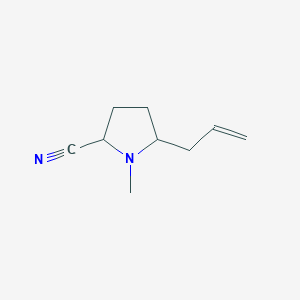
![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
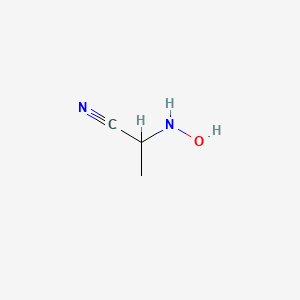
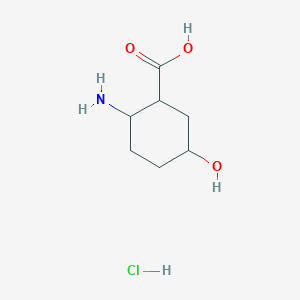
![2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14728962.png)
